N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide

Description

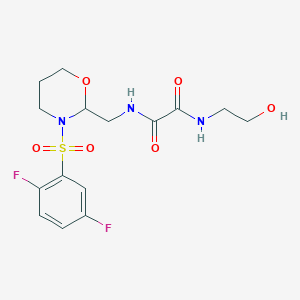

N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide is a sulfonyl-oxazinan-oxalamide hybrid compound characterized by a 1,3-oxazinan-2-ylmethyl core substituted with a 2,5-difluorophenyl sulfonyl group and an oxalamide side chain terminating in a 2-hydroxyethyl moiety.

Properties

IUPAC Name |

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2N3O6S/c16-10-2-3-11(17)12(8-10)27(24,25)20-5-1-7-26-13(20)9-19-15(23)14(22)18-4-6-21/h2-3,8,13,21H,1,4-7,9H2,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBQDFGSCDXMQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCCO)S(=O)(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- Oxazinan ring : Imparts stability and structural integrity.

- Difluorophenyl sulfonyl group : Enhances lipophilicity and biological activity.

- Hydroxyethyl moiety : May influence solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the oxazinan ring via cyclization reactions.

- Introduction of the difluorophenyl sulfonyl group through sulfonation reactions.

- Coupling with hydroxyethyl amine to form the final oxalamide structure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, a study on related oxazolidinones demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that the oxazinan framework may confer similar effects on this compound .

Anticancer Properties

Some sulfonamide derivatives have shown promise in cancer therapy by inhibiting tumor growth. The difluorophenyl sulfonamide moiety is known for its ability to interfere with cancer cell proliferation pathways. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is limited .

The proposed mechanism of action involves:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.

- Disruption of cellular signaling : The presence of the sulfonamide group may interfere with signaling pathways involved in cell division and apoptosis.

Case Studies

-

Antibacterial Efficacy : A study on a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition against Staphylococcus aureus .

Compound MIC (µg/mL) Target Organism Related Compound 32 Staphylococcus aureus N1 Compound TBD TBD - Cytotoxicity Assays : Initial cytotoxicity tests showed that derivatives with similar structures had IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a small-molecule antagonist in various biological pathways. Its design incorporates a sulfonamide functional group, which enhances its binding affinity to target proteins involved in disease processes.

Antagonistic Activity

Research indicates that this compound acts as an antagonist for specific protein interactions, particularly those related to sumo-related modifiers. Such antagonistic properties are crucial for developing therapies targeting diseases like cancer and neurodegenerative disorders .

Cancer Treatment

The compound's ability to modulate protein interactions positions it as a candidate for cancer therapeutics. In vitro studies have shown that it can inhibit tumor growth by disrupting critical signaling pathways involved in cell proliferation and survival .

Neurological Disorders

Preliminary studies suggest that the compound may also have implications in treating neurological disorders by affecting neurotransmitter systems. Its structural features allow it to penetrate the blood-brain barrier, making it a potential candidate for conditions like Alzheimer's disease .

Protein Binding and Inhibition

The compound's oxazinan structure provides a unique binding site for target proteins, facilitating competitive inhibition. Molecular docking studies reveal that it forms stable interactions with key amino acids in the active sites of these proteins, effectively blocking their functions .

Bioisosterism and Stability

The incorporation of bioisosteric groups enhances the stability of the compound against metabolic degradation while maintaining its biological activity. This feature is particularly advantageous in drug design, as it prolongs the compound's half-life and efficacy in vivo .

Case Studies and Research Findings

The following table summarizes significant findings from various studies on the applications of this compound:

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Sulfonyl-Oxazinan-Oxalamide Derivatives

Key Observations

Substituent Effects on Molecular Weight :

- The target compound (456.4 Da) has a higher molecular weight than derivatives with simpler oxalamide substituents (e.g., ethyl group: 387.4 Da ).

- Substitution with aromatic groups (e.g., 2-chlorobenzyl in ) increases molecular weight significantly (506.9 Da), likely enhancing lipophilicity.

Sulfonyl Group Variations: The 2,5-difluorophenyl sulfonyl group (target compound) introduces ortho and para fluorine atoms, which may enhance metabolic stability compared to mono-fluorinated (4-fluorophenyl in ) or methylated (4-fluoro-2-methylphenyl in ) analogues.

Oxalamide Side Chain: Polar groups like 2-hydroxyethyl (target compound) may improve aqueous solubility compared to nonpolar substituents (e.g., ethyl or 2-methoxyphenethyl ). Aromatic substituents (e.g., 2-chlorobenzyl ) could enhance target binding affinity through π-π interactions but may reduce solubility.

Hypothetical Bioactivity Implications

- Hydroxyethyl vs. Chlorobenzyl : The 2-hydroxyethyl group in the target compound may confer better solubility for systemic distribution, while the 2-chlorobenzyl group in might improve membrane permeability or receptor binding due to hydrophobicity and halogen bonding.

Q & A

Basic: What are the standard synthetic routes for this compound, and how is structural fidelity ensured?

Answer:

The synthesis typically involves sequential coupling of sulfonylated oxazinan-methylamine with oxalyl chloride derivatives and a hydroxyethylamine moiety. Key steps include:

- Stepwise coupling : Reacting (2,5-difluorophenyl)sulfonyl-oxazinan-methylamine with oxalyl chloride under anhydrous conditions (e.g., dioxane or dichloromethane), followed by reaction with 2-hydroxyethylamine .

- Purification : Silica gel column chromatography or recrystallization to isolate the product, with yields ranging from 35% to 73% depending on steric hindrance and reaction optimization .

- Characterization : Structural confirmation via H/C NMR (e.g., δ 3.82 ppm for methoxy groups, δ 170.9 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) for molecular formula validation .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

- Chromatography : HPLC (>95% purity criteria) and TLC (R values) to monitor reaction progress .

- Spectroscopy : FTIR for functional group analysis (e.g., 1679 cm for C=O stretches) and NMR to detect impurities like dimeric byproducts .

- Thermal analysis : Melting point determination (e.g., decomposition at 180°C) and DSC for stability under thermal stress .

Advanced: How can synthesis be optimized to mitigate low yields or dimer formation?

Answer:

Low yields (e.g., 23% in ) often stem from competing dimerization or steric hindrance. Mitigation strategies include:

- Reagent stoichiometry : Using a 2:1 molar ratio of oxalyl chloride to amine to favor mono-substitution .

- Temperature control : Lowering reaction temperatures (0–5°C) to suppress side reactions .

- Catalytic additives : Introducing DMAP or TEA to enhance coupling efficiency .

- Byproduct removal : Employing size-exclusion chromatography to separate dimers .

Advanced: How do structural modifications (e.g., sulfonyl groups, hydroxyethyl chains) influence biological activity?

Answer:

- Sulfonyl groups : The 2,5-difluorophenylsulfonyl moiety enhances binding to hydrophobic enzyme pockets (e.g., soluble epoxide hydrolase inhibitors), as seen in SAR studies of analogous compounds .

- Hydroxyethyl chain : Improves aqueous solubility and hydrogen-bonding potential, critical for membrane permeability in antiviral assays (e.g., HIV-1 entry inhibition in ) .

- Methodology : Synthesize analogs with varied substituents (e.g., replacing difluorophenyl with chlorophenyl) and compare IC values in enzyme assays .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:

Contradictions (e.g., varying IC values for similar compounds) may arise from assay conditions or impurity profiles. Resolve via:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for enzyme activity) and buffer systems .

- Orthogonal validation : Confirm results with SPR (surface plasmon resonance) for binding kinetics and LC-MS/MS for metabolite profiling .

- Batch analysis : Compare purity (>98% via HPLC) and storage conditions (e.g., desiccation to prevent hydrolysis) .

Advanced: What role does the hydroxyethyl group play in material science applications?

Answer:

In polymer hybrids (e.g., poly(L-lactide)), the hydroxyethyl group:

- Enhances crystallinity : Acts as a nucleating agent, increasing crystallization temperature (T) by 10–15°C .

- Improves solubility : Facilitates dispersion in polar solvents (e.g., DMF) for electrospinning applications .

- Methodology : Characterize via GPC (molecular weight distribution) and XRD (crystal lattice parameters) .

Basic: What are the compound’s primary research applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.